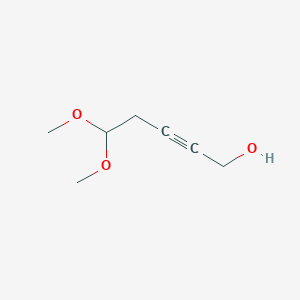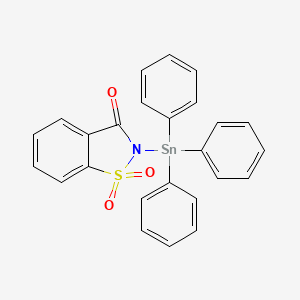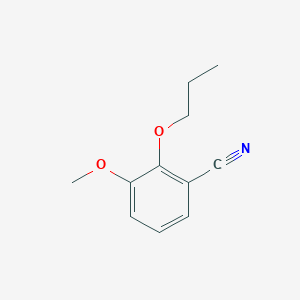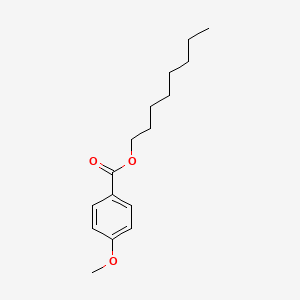
Octyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-methoxybenzoate, also known as octyl p-methoxybenzoate, is an organic compound with the molecular formula C16H24O3. It is an ester derived from 4-methoxybenzoic acid and octanol. This compound is commonly used in the cosmetic industry, particularly in sunscreens, due to its ability to absorb ultraviolet (UV) radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl 4-methoxybenzoate is synthesized through the esterification of 4-methoxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-methoxybenzoic acid and octanol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and octanol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Octyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV radiation.
Medicine: Explored for its potential use in topical formulations for skin protection.
Industry: Widely used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Mécanisme D'action
The primary mechanism of action of octyl 4-methoxybenzoate is its ability to absorb UV radiation. The methoxy group on the aromatic ring enhances the compound’s ability to absorb UVB radiation, thereby protecting the skin from harmful effects. The absorbed energy is dissipated as heat, preventing damage to skin cells and reducing the risk of sunburn and other UV-induced skin conditions.
Comparaison Avec Des Composés Similaires
Octyl 4-methoxybenzoate is often compared with other UV-absorbing compounds, such as:
Octyl methoxycinnamate: Another common UVB absorber used in sunscreens.
Benzophenone-3: A broad-spectrum UV absorber that protects against both UVA and UVB radiation.
Homosalate: A UVB absorber with similar applications in sunscreens.
Uniqueness
This compound is unique due to its specific absorption properties and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption of UV radiation, making it a valuable ingredient in sunscreen formulations.
Propriétés
Numéro CAS |
75156-21-7 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
octyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-16(17)14-9-11-15(18-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
Clé InChI |
MYWIXKRFXVEVBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


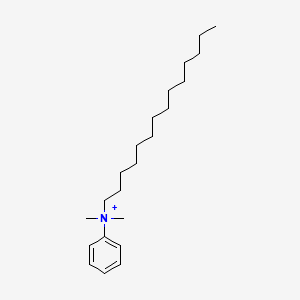
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
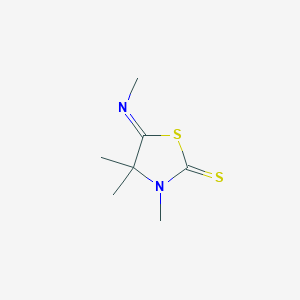

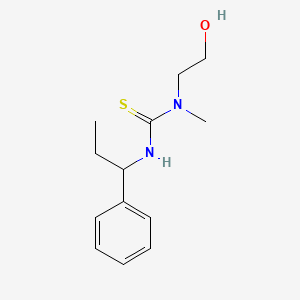
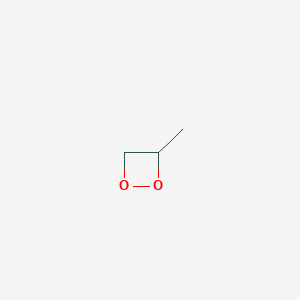
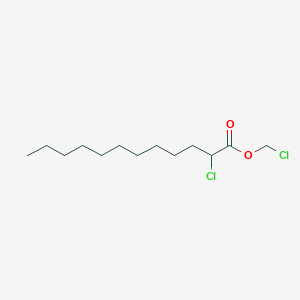
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
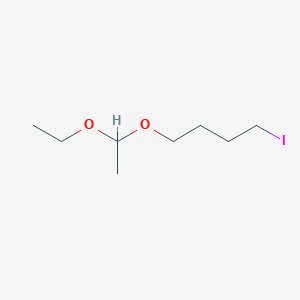
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
